![molecular formula C21H18F3N3OS B2876114 2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1019153-48-0](/img/structure/B2876114.png)

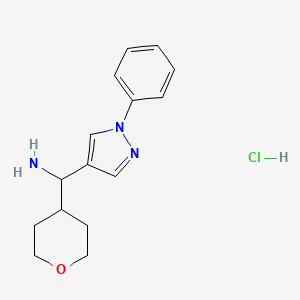

2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Crystallography and Structural Analysis

- The crystal structures of related compounds, such as 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides, demonstrate folded conformations, highlighting the interactions between pyrimidine and benzene rings. These studies provide insights into the structural basis of these compounds and their potential interactions with biological molecules (S. Subasri et al., 2017; S. Subasri et al., 2016).

Radioligand Applications

- A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds with structural elements similar to the target compound, has been identified as selective ligands for the translocator protein (18 kDa). This highlights their utility in the development of radioligands for positron emission tomography (PET) imaging, providing a pathway for in vivo brain imaging and the study of various neurological conditions (F. Dollé et al., 2008).

Antimicrobial Activity

- Compounds with pyrimidine-triazole derivatives, synthesized from related chemical structures, have shown antimicrobial activity against selected bacterial and fungal strains. This underscores the potential of these compounds in the development of new antimicrobial agents (J.J. Majithiya et al., 2022).

Molecular Docking and Drug Likeness

- Quantum chemical insight into molecules closely related to the target compound, focusing on their structural, NBO analysis, and molecular docking against SARS-CoV-2 protein, has been studied. This research provides a foundation for understanding the antiviral potency and pharmacokinetic properties of these molecules, potentially guiding the design of antiviral drugs (S. Mary et al., 2020).

生化学分析

Biochemical Properties

It is known that similar compounds, such as diaminopyrimidines, show inhibition against cyclin-dependent kinases (cdks), thus arresting cell proliferation in cancer cells

Cellular Effects

Related compounds have shown effective suppression of anaplastic lymphoma kinase (ALK), one of the receptor tyrosine kinases that is involved in a variety of tumors

特性

IUPAC Name |

2-[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3N3OS/c1-13-7-8-15(11-14(13)2)17-9-10-25-20(27-17)29-12-19(28)26-18-6-4-3-5-16(18)21(22,23)24/h3-11H,12H2,1-2H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHKXVHOYVFVDBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC(=NC=C2)SCC(=O)NC3=CC=CC=C3C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-amino-2-[3-(2,4-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2876036.png)

![4-[(Dimethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride](/img/no-structure.png)

![1-[(1H-indazol-3-ylcarbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B2876044.png)

![5-Fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2876046.png)